3-(6,6-dimethyl-3-oxotetrahydro-2H-pyran-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-one 3-(6,6-dimethyl-3-oxotetrahydro-2H-pyran-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-one
Brand Name: Vulcanchem
CAS No.: 361179-31-9
VCID: VC21293847
InChI: InChI=1S/C15H17NO4/c1-14(2)8-7-11(17)12(20-14)15(19)9-5-3-4-6-10(9)16-13(15)18/h3-6,12,19H,7-8H2,1-2H3,(H,16,18)
SMILES: CC1(CCC(=O)C(O1)C2(C3=CC=CC=C3NC2=O)O)C
Molecular Formula: C15H17NO4
Molecular Weight: 275.3 g/mol

3-(6,6-dimethyl-3-oxotetrahydro-2H-pyran-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

CAS No.: 361179-31-9

Cat. No.: VC21293847

Molecular Formula: C15H17NO4

Molecular Weight: 275.3 g/mol

* For research use only. Not for human or veterinary use.

3-(6,6-dimethyl-3-oxotetrahydro-2H-pyran-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-one - 361179-31-9

Specification

CAS No. 361179-31-9
Molecular Formula C15H17NO4
Molecular Weight 275.3 g/mol
IUPAC Name 3-(6,6-dimethyl-3-oxooxan-2-yl)-3-hydroxy-1H-indol-2-one
Standard InChI InChI=1S/C15H17NO4/c1-14(2)8-7-11(17)12(20-14)15(19)9-5-3-4-6-10(9)16-13(15)18/h3-6,12,19H,7-8H2,1-2H3,(H,16,18)
Standard InChI Key QXTJREVNZXWUPV-UHFFFAOYSA-N
SMILES CC1(CCC(=O)C(O1)C2(C3=CC=CC=C3NC2=O)O)C
Canonical SMILES CC1(CCC(=O)C(O1)C2(C3=CC=CC=C3NC2=O)O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator